N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide is a heterocyclic compound featuring a thiazoloazepin core fused with a nicotinamide moiety. The thiazoloazepin system combines a seven-membered azepin ring with a thiazole ring, while the nicotinamide group introduces a pyridine-3-carboxamide substituent.
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-11(8-3-1-5-14-7-8)17-13-16-9-4-2-6-15-12(19)10(9)20-13/h1,3,5,7H,2,4,6H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTOEYHDZQBXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazoloazepine Ring: This can be achieved by cyclization reactions involving appropriate thioamide and haloalkyl precursors under basic conditions.
Coupling with Nicotinamide: The thiazoloazepine intermediate is then coupled with nicotinic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. This often includes:
Catalyst Optimization: Using catalysts to enhance reaction rates and selectivity.
Process Intensification: Employing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural and Molecular Comparisons
Key Observations:
- Nicotinamide vs. Acetamide: Replacing the acetamide group (C₂H₅NO) with nicotinamide (C₆H₆N₂O) increases molecular weight by ~94 Da and introduces a pyridine ring.
- Heteroaromatic Extensions: Compounds in and incorporate additional heterocycles (pyridazine, pyrazole) linked via acetamide or benzamide groups.
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₉H₁₁N₃O₂S
- Molecular Weight : 225.27 g/mol
- IUPAC Name : N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
- CAS Number : 1797903-27-5
The compound features a thiazoloazepine core structure that may contribute to its biological activity. Its synthesis typically involves the preparation of the thiazole and azepine rings under specific conditions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of thiazole and azepine can scavenge free radicals effectively. The antioxidant activity is essential for preventing oxidative stress-related diseases.
Enzyme Inhibition
This compound has been evaluated for its potential to inhibit various enzymes:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Cholinesterases | Moderate | |
| Cyclooxygenase (COX) | Moderate | |
| Lipoxygenase (LOX) | Significant |
The inhibition of these enzymes suggests potential applications in treating inflammatory diseases and neurodegenerative disorders.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example:
- MCF-7 Cell Line : Exhibited moderate cytotoxicity.
These findings indicate that the compound may possess anticancer properties worth exploring further.
Case Studies
-
Study on Antioxidant Properties :
A study evaluated the antioxidant capacity of several thiazole derivatives. The results indicated a strong correlation between structural features and antioxidant activity. The thiazole ring was particularly crucial in enhancing free radical scavenging abilities. -
Cytotoxicity Assessment :
In a comparative study of various azepine derivatives against breast cancer cell lines, this compound showed promising results in inhibiting cell proliferation compared to standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
